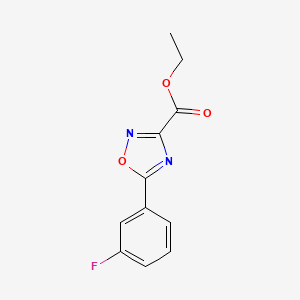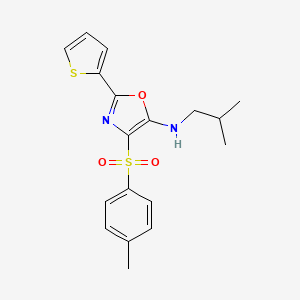![molecular formula C18H14FN5S B2407085 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-09-7](/img/structure/B2407085.png)
7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H14FN5S and a molecular weight of 351.4. It belongs to the class of triazolopyrimidines, which are known for their versatility in drug design .
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . A microwave-assisted copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzylsulfanyl group, a fluorophenylmethyl group, and a triazolopyrimidine core. The triazolopyrimidine core is isoelectronic with purines, making it a versatile scaffold in medicinal chemistry .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related triazolopyrimidine derivatives have been synthesized and evaluated for their biological activities .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions The molecular structure of derivatives within the triazolo[1,5-a]pyrimidine family, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine, has been detailed in studies exploring their crystal environments, hydrogen-bonding interactions, and supramolecular architectures. These studies provide insights into the possible biological activity of coordination compounds formed with these molecules (Canfora et al., 2010). Such structural analyses are foundational for understanding the potential scientific applications of these compounds in the development of new materials or biological agents.
Synthetic Methods and Chemical Properties Research on the synthesis of triazolo[1,5-a]pyrimidine derivatives and their chemical and biological properties is crucial. New methods for synthesizing these compounds have been developed, contributing to the exploration of their antitumor, antiviral, herbicidal, and fungicidal activities (Fizer et al., 2013). These studies provide a basis for further investigation into the specific compound of interest and its potential applications in medicinal chemistry and agriculture.
Regioselective Synthesis and Application Research on regioselective synthesis techniques, such as those involving fused heterocycles with the triazolo[1,5-a]pyrimidine ring system, highlights the versatility and potential of these compounds in creating materials with specific properties (Salem et al., 2015). These materials could have applications in pharmaceuticals, where the precise positioning of substituents can drastically alter biological activity and specificity.
Exploring Biological Activity The exploration of the biological activities of triazolo[1,5-a]pyrimidine derivatives is a significant area of research. Studies have demonstrated the potential of these compounds as analgesic, anti-inflammatory, and antimicrobial agents, providing a promising outlook for the development of new therapeutic agents (Shaaban et al., 2008). These findings suggest that derivatives of 7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine could also possess similar activities, warranting further investigation.
Zukünftige Richtungen
The future directions for “7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine” and related compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the synthesis of a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines could be further explored .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
It is likely that it interacts with its target protein, potentially cdk2, and inhibits its function, leading to changes in the cell cycle .
Biochemical Pathways
If its target is indeed cdk2, it would affect the cell cycle regulation pathway .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt the cell cycle, preventing cell proliferation .
Eigenschaften
IUPAC Name |
7-benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c19-15-8-6-13(7-9-15)10-24-17-16(22-23-24)18(21-12-20-17)25-11-14-4-2-1-3-5-14/h1-9,12H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIFZFQFGROOAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)



![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)

![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)